Menthol, TMS derivative
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Overview
Description
Menthol, TMS derivative is a chemical compound with the molecular formula C13H28OSi and a molecular weight of 228.45 g/mol. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is known for its unique structure, which includes a p-menth-3-yloxy group attached to a trimethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menthol, TMS derivative typically involves the reaction of p-menth-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Menthol, TMS derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Menthol, TMS derivative has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for various biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Menthol, TMS derivative exerts its effects involves the formation of stable silicon-oxygen bonds. The compound interacts with various molecular targets, including organic and inorganic substrates, through its reactive silane group. This interaction facilitates the formation of covalent bonds, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used silane reagent with similar reactivity.
Trimethylsilyl ether: Another silane compound used in organic synthesis.
Propargyloxytrimethylsilane: A related compound with a propargyloxy group instead of a p-menth-3-yloxy group.
Uniqueness
Menthol, TMS derivative is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the p-menth-3-yloxy group enhances its utility in specific applications, such as the modification of biomolecules and the synthesis of complex organic compounds .
Properties
CAS No. |
18419-38-0 |
---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |
InChI Key |
LDWGJYAAQHHQTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
Origin of Product |
United States |
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